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Compound of Interest

Compound Name: 5-Bromo-2-furaldehyde

Cat. No.: B032451

This technical guide provides a comprehensive overview of the spectroscopic data for 5-
Bromo-2-furaldehyde, a key intermediate in pharmaceutical and chemical synthesis. The
document is intended for researchers, scientists, and drug development professionals, offering
a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data.

Data Presentation

The following tables summarize the key spectroscopic data for 5-Bromo-2-furaldehyde.

Chemical Shift () L Coupling Constant .
Multiplicity Assignment
ppm (J) Hz
Aldehydic proton (-
~9.6 Singlet vaep (
CHO)
~7.3 Doublet ~3.7 Furan ring proton (H4)
~6.6 Doublet ~3.7 Furan ring proton (H3)

Note: Predicted data is based on the analysis of furaldehyde and the expected deshielding
effects of the bromine substituent. The solvent is typically CDCls.

Table 2: *C NMR Spectroscopic Data (Predicted)
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Chemical Shift (6) ppm

Assignment

~177 Aldehydic Carbon (-CHO)
~154 Furan ring Carbon (C2)
~125 Furan ring Carbon (C5)
~123 Furan ring Carbon (C4)
~115 Furan ring Carbon (C3)

Note: Predicted data based on typical chemical shifts for substituted furans and aldehydes.

Table 3: IR Spectroscopic Data

Wavenumber (cm~?) Intensity Assignment

~3100 Medium C-H stretching (furan ring)
~2850, ~2750 Medium C-H stretching (aldehyde)
~1670 Strong C=0 stretching (aldehyde)
~1570 Medium C=C stretching (furan ring)
~1020 Strong C-O-C stretching (furan ring)
~750 Strong C-Br stretching

Note: These are characteristic absorption bands. The full spectrum can be obtained from

suppliers like Sigma-Aldrich.[1]

Table 4: Mass Spectrometry Data
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miz Relative Intensity Assighment

Molecular ion peak [M]* (due

173/175 High
to 7°Br and 81Br isotopes)[1]
174 - [M+1]* peak[1]
145/147 Medium [M-COJ*
94 Medium [M-Br]*
66 Medium [CaH20]*

Note: The presence of bromine results in a characteristic M/M+2 isotopic pattern with an

approximate 1:1 ratio.[2]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of 5-Bromo-2-furaldehyde in 0.5-0.7
mL of a deuterated solvent, such as chloroform-d (CDCIs) or dimethyl sulfoxide-de (DMSO-
ds). The solution is then filtered into a standard 5 mm NMR tube.

Instrumentation: Data acquisition is performed on a Fourier Transform NMR (FT-NMR)
spectrometer, typically operating at a proton frequency of 300 MHz or higher.

'H NMR Acquisition: A standard one-dimensional proton spectrum is acquired. Typical
parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition
time of 2-4 seconds. Tetramethylsilane (TMS) is commonly used as an internal standard (&
0.00 ppm).

13C NMR Acquisition: A proton-decoupled 3C spectrum is obtained. This often requires a
larger number of scans compared to *H NMR due to the lower natural abundance of the 13C
isotope.

Infrared (IR) Spectroscopy
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Sample Preparation: For a solid sample like 5-Bromo-2-furaldehyde, the Attenuated Total
Reflectance (ATR) technique is commonly employed. A small amount of the solid is placed
directly on the ATR crystal. Alternatively, a potassium bromide (KBr) pellet can be prepared
by grinding 1-2 mg of the sample with approximately 100 mg of dry KBr and pressing the
mixture into a thin, transparent disk.

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used.

Data Acquisition: A background spectrum of the empty sample compartment is recorded first.
The sample is then placed in the instrument, and the spectrum is acquired, typically over a
range of 4000 to 400 cm~1.

Mass Spectrometry (MS)

Sample Introduction: The sample can be introduced into the mass spectrometer via direct
infusion or through a gas chromatograph (GC-MS). For direct infusion, the sample is
dissolved in a suitable volatile solvent like methanol or acetonitrile.

lonization: Electron lonization (EIl) is a common method for this type of molecule. In El, the
sample is bombarded with a high-energy electron beam, causing ionization and
fragmentation.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., a quadrupole).

Detection: The separated ions are detected, and their abundance is recorded to generate the
mass spectrum.

Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis and

structure elucidation of an organic compound like 5-Bromo-2-furaldehyde.
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Spectroscopic Analysis Workflow
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A flowchart of the spectroscopic analysis workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 5-Bromo-2-furaldehyde: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b032451#spectroscopic-data-of-5-bromo-2-
furaldehyde-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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